molecular formula C19H19ClN2O5 B6523267 methyl 2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate CAS No. 884215-34-3

methyl 2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B6523267
CAS No.: 884215-34-3
M. Wt: 390.8 g/mol
InChI Key: MWYCGECIWYQXCG-UHFFFAOYSA-N
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Description

This compound belongs to the pyrano[3,2-c]pyridine family, characterized by a fused pyran-pyridine core. Its structure includes:

  • 6-(2-hydroxyethyl) chain: Enhances hydrophilicity and hydrogen-bonding capacity compared to alkyl or alkoxy substituents .
  • 7-methyl group: Steric influence on ring conformation and metabolic stability .

The compound’s molecular formula is C₂₁H₂₁ClN₂O₅, with a molecular weight of 428.85 g/mol. Its synthesis likely involves multi-component cyclization reactions, analogous to methods for related pyrano-pyridine derivatives (e.g., condensation of β-keto esters with substituted amines or aldehydes) .

Properties

IUPAC Name

methyl 2-amino-4-(4-chlorophenyl)-6-(2-hydroxyethyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O5/c1-10-9-13-15(18(24)22(10)7-8-23)14(11-3-5-12(20)6-4-11)16(17(21)27-13)19(25)26-2/h3-6,9,14,23H,7-8,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWYCGECIWYQXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)Cl)C(=O)N1CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name / ID Key Substituents Molecular Formula Notable Features
Target Compound 4-(4-Cl-phenyl), 6-(2-hydroxyethyl), 7-Me, 3-COOMe C₂₁H₂₁ClN₂O₅ Balanced hydrophilicity; ester for hydrolysis
Methyl 2-amino-6-(2-methoxyethyl)-4-[4-(CF₃)phenyl]-... () 4-(CF₃-phenyl), 6-(2-methoxyethyl) C₂₂H₂₂F₃N₂O₅ Increased lipophilicity (CF₃); reduced H-bonding (methoxy vs. hydroxyethyl)
6-Amino-1-(2-Cl-phenyl)-4-(3-MeO-phenyl)-...pyrano[2,3-c]pyrazole-5-carbonitrile () Pyrazole core; 3-MeO-phenyl, 5-CN C₂₁H₁₅ClN₄O₂ Electron-withdrawing CN group; pyrazole enhances rigidity
2-Amino-4-(3-((4-Cl-benzyl)oxy)phenyl)-6-(hydroxymethyl)-... () 4-(4-Cl-benzyloxy)phenyl, 6-(hydroxymethyl) C₂₃H₁₉ClN₂O₅ Enhanced H-bonding (hydroxymethyl); bulky benzyloxy group
Ethyl 5-Me-6-CN-7-substituted-2-oxo-pyrano[2,3-b]pyridine-3-carboxylate () Pyrano[2,3-b]pyridine core; 6-CN, 7-Cl/amine C₁₅H₁₃ClN₂O₃ (varies) Ring fusion position alters substituent orientation; CN for electronic effects

Structural and Electronic Differences

  • Substituent Effects: The 2-hydroxyethyl group in the target compound improves aqueous solubility compared to 2-methoxyethyl () or pyridinylmethyl () . The 4-chlorophenyl group offers moderate lipophilicity, contrasting with 4-trifluoromethylphenyl (, higher lipophilicity) or 3-methoxyphenyl (, electron-donating) . Methyl ester at position 3 is more hydrolytically labile than cyano () or carboxylate () groups, affecting metabolic pathways .
  • Core Variations: Pyrano[3,2-c]pyridine (target) vs. pyrano[2,3-b]pyridine (): Altered ring fusion impacts substituent spatial arrangement and π-orbital overlap .

Pharmacological Implications

  • Hydroxyethyl vs. Methoxyethyl : Higher H-bonding capacity may improve interactions with polar biological targets (e.g., enzymes) compared to ’s methoxyethyl .
  • Chlorophenyl vs. Trifluoromethylphenyl : The target’s 4-Cl-phenyl balances lipophilicity for membrane penetration without excessive hydrophobicity (unlike CF₃ in ) .
  • Ester vs.

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